Boc-Phe-Pro-OH

Description

BenchChem offers high-quality Boc-Phe-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

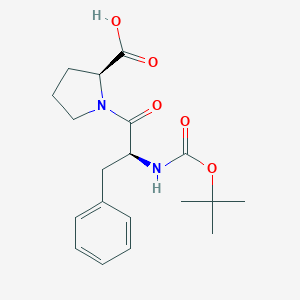

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332830 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23420-32-8 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Boc-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the dipeptide Boc-Phe-Pro-OH (N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-proline). As a crucial building block in peptide synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and the successful development of peptide-based therapeutics. This document is structured to provide not only the reference data but also the underlying scientific principles and field-proven insights for its application.

Introduction: The Significance of Boc-Phe-Pro-OH in Peptide Synthesis

Boc-Phe-Pro-OH is a dipeptide composed of L-phenylalanine and L-proline, with the N-terminus of phenylalanine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus while being readily removable under specific acidic conditions[1]. The unique rigid structure of the proline residue often induces specific secondary structures, such as β-turns, in peptides, making Boc-Phe-Pro-OH a valuable component in designing structurally defined bioactive peptides[1].

Accurate spectroscopic characterization is a non-negotiable aspect of chemical synthesis, ensuring the identity, purity, and structural integrity of the compound. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that define Boc-Phe-Pro-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Boc-Phe-Pro-OH in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for Boc-protected amino acids and peptides due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with exchangeable protons (e.g., -NH, -OH), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons. For this guide, we will consider the expected spectrum in CDCl₃.

Expected ¹H NMR Spectral Data for Boc-Phe-Pro-OH (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Insights |

| ~7.20-7.35 | m | 5H | Phenyl (Ar-H) | The aromatic protons of the phenylalanine side chain typically appear as a complex multiplet. |

| ~5.1-5.3 | d | 1H | Phe NH | The amide proton's chemical shift can be broad and is sensitive to solvent and concentration. |

| ~4.5-4.7 | m | 1H | Phe α-CH | This proton is coupled to both the NH and the β-CH₂ protons. |

| ~4.2-4.4 | m | 1H | Pro α-CH | The α-proton of proline is part of the rigid five-membered ring. |

| ~3.4-3.8 | m | 2H | Pro δ-CH₂ | These are the protons on the carbon adjacent to the nitrogen in the proline ring. |

| ~2.9-3.2 | m | 2H | Phe β-CH₂ | These diastereotopic protons of the phenylalanine side chain will appear as a multiplet. |

| ~1.8-2.3 | m | 4H | Pro β-CH₂, γ-CH₂ | The methylene protons of the proline ring. |

| ~1.40 | s | 9H | Boc (CH₃)₃ | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. |

| ~9.0-11.0 | br s | 1H | COOH | The carboxylic acid proton is often broad and its chemical shift is highly variable. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and instrument frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expertise in Interpretation: ¹³C NMR provides a map of all the carbon atoms in the molecule. The chemical shifts are indicative of the functional group and the electronic environment of each carbon. Due to the presence of the Boc protecting group and the two amino acid residues, the spectrum will show distinct signals for each carbon.

Expected ¹³C NMR Spectral Data for Boc-Phe-Pro-OH (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Key Insights |

| ~173-176 | Pro C=O (acid) | The carboxylic acid carbonyl carbon. |

| ~170-172 | Phe C=O (amide) | The amide carbonyl carbon linking Phe and Pro. |

| ~155-156 | Boc C=O | The carbonyl carbon of the tert-butoxycarbonyl group. |

| ~136-137 | Phe Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the β-carbon. |

| ~128-130 | Phe Ar-CH | The protonated aromatic carbons. |

| ~126-127 | Phe Ar-CH | The protonated aromatic carbons. |

| ~80 | Boc C(CH₃)₃ | The quaternary carbon of the Boc group. |

| ~60 | Pro α-CH | The α-carbon of the proline residue. |

| ~53-55 | Phe α-CH | The α-carbon of the phenylalanine residue. |

| ~47 | Pro δ-CH₂ | The δ-carbon of the proline ring. |

| ~38 | Phe β-CH₂ | The β-carbon of the phenylalanine side chain. |

| ~29-30 | Pro β-CH₂ | The β-carbon of the proline ring. |

| ~28 | Boc CH₃ | The methyl carbons of the Boc group. |

| ~24-25 | Pro γ-CH₂ | The γ-carbon of the proline ring. |

Note: Predicted chemical shifts are based on typical values for Boc-protected amino acids and peptides.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducible and high-quality data.

Sample Preparation:

-

Accurately weigh 10-20 mg of Boc-Phe-Pro-OH.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to obtain optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Boc-Phe-Pro-OH. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the molecule.

Expected IR Absorption Bands for Boc-Phe-Pro-OH

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| ~3300-2500 | Broad | O-H stretch | Carboxylic acid |

| ~3300 | Medium | N-H stretch | Amide |

| ~2980, 2930, 2870 | Medium | C-H stretch | Aliphatic (Boc, Phe, Pro) |

| ~1740 | Strong | C=O stretch | Carboxylic acid |

| ~1710 | Strong | C=O stretch | Urethane (Boc) |

| ~1650 | Strong | C=O stretch | Amide I band |

| ~1520 | Strong | N-H bend, C-N stretch | Amide II band |

| ~1450, 1370 | Medium | C-H bend | Aliphatic |

| ~1160 | Strong | C-O stretch | Urethane (Boc) |

Causality in IR Spectroscopy: The broadness of the O-H stretch from the carboxylic acid is due to hydrogen bonding. The distinct carbonyl (C=O) stretching frequencies for the carboxylic acid, urethane (Boc), and amide groups allow for their individual identification, confirming the presence of all key functionalities within the molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid Boc-Phe-Pro-OH powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis of Boc-Phe-Pro-OH.

Caption: Workflow for the spectroscopic characterization of Boc-Phe-Pro-OH.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the dipeptide Boc-Phe-Pro-OH. By combining the detailed structural insights from ¹H and ¹³C NMR with the functional group information from IR spectroscopy, researchers can confidently verify the identity and purity of this important synthetic building block. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, which is the bedrock of reproducible and trustworthy scientific research in the field of drug development and peptide chemistry.

References

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-prolyl-L-phenylalanine. Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Selection of Coupling Reagents for Boc-Phe-Pro-OH in Solid-Phase Peptide Synthesis

Executive Summary

The synthesis of peptides containing the Phe-Pro motif presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). This difficulty arises from the steric hindrance imposed by the bulky Boc-protected phenylalanine (Boc-Phe) and the unique secondary amine structure of proline. These factors can lead to incomplete acylation and a heightened risk of epimerization at the phenylalanine residue. This document provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of coupling reagents for the challenging Boc-Phe-Pro-OH dipeptide, ensuring high coupling efficiency and preservation of stereochemical integrity. We will delve into the mechanisms of various reagent classes, present comparative data, and provide detailed, field-proven protocols.

The Challenge: Steric Hindrance and Epimerization at the Phe-Pro Junction

The coupling of an amino acid to a proline residue on the solid support is notoriously difficult. The nucleophilic attack is performed by a secondary amine, which is inherently less reactive than a primary amine. When the incoming residue is a bulky amino acid like phenylalanine, the steric clash is exacerbated.

Key Challenges:

-

Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on phenylalanine, combined with its phenyl side chain, sterically shields the activated carboxyl group. This makes it difficult for the sterically hindered secondary amine of the resin-bound proline to approach for nucleophilic attack, often resulting in slow or incomplete reactions.[1]

-

Epimerization Risk: The activation of the Boc-Phe carboxyl group increases the acidity of its α-proton. Under basic conditions required for coupling, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical purity (epimerization), which can dramatically alter the biological activity of the final peptide.[2][3][4] Proline's rigid structure can influence the conformation of the preceding residue, sometimes increasing susceptibility to this side reaction.[5]

Therefore, the choice of coupling reagent is not trivial; it must be potent enough to overcome the steric barrier while being mild enough to suppress epimerization.

A Mechanistic Overview of Coupling Reagents

Coupling reagents function by activating the carboxylic acid of the incoming amino acid, converting the hydroxyl group into a better leaving group and forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[6] They are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides (e.g., DIC, EDC)

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

Mechanism: The primary drawback of using carbodiimides alone is that the O-acylisourea intermediate is highly susceptible to racemization via oxazolone formation.[9][10] It can also undergo an intramolecular rearrangement to form an unreactive N-acylurea, terminating the coupling reaction.[7]

-

Role of Additives (HOBt, HOAt, Oxyma): To mitigate these side reactions, carbodiimides are almost always used with nucleophilic additives. Additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) rapidly trap the O-acylisourea to form a more stable and less racemization-prone active ester.[9] This active ester then reacts with the amine to form the peptide bond.

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are pre-formed reagents that incorporate the HOBt moiety.[11][12] They activate carboxylic acids by forming an acyloxyphosphonium cation, which then reacts with the benzotriazole oxide anion to generate the OBt-active ester.[13]

-

Advantages: A key advantage of phosphonium salts is that they do not form the highly reactive O-acylisourea intermediate, reducing the risk of N-acylurea formation.[14] Furthermore, they do not have the potential to cause guanidinylation of the free N-terminus, a side reaction sometimes observed with excess uronium/aminium reagents.[6][14] This makes them suitable for use in excess to drive difficult couplings to completion.[14]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU)

This class of reagents, including HBTU, HATU, and HCTU, are among the most efficient and popular for SPPS.[6][7] They are aminium salts that function by forming active esters.

-

HBTU vs. HATU: The primary difference between HBTU and HATU lies in the benzotriazole core. HBTU is based on HOBt, while HATU incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole).[15][16] The nitrogen atom at the 7-position of HOAt acts as a neighboring group, stabilizing the transition state and accelerating the aminolysis step.[17] This makes HATU generally faster and more efficient, especially for sterically hindered couplings.[15][18][19]

-

Mechanism of Action: In the presence of a base, the carboxylic acid attacks the aminium salt to form an unstable O-acyluronium salt, which is rapidly converted to the corresponding HOAt/HOBt active ester.[13][20] This active ester then undergoes aminolysis to form the peptide bond.

Comparative Analysis of Recommended Reagents

For the challenging Boc-Phe-Pro-OH coupling, reagents that offer high reactivity while minimizing epimerization are paramount. Uronium salts, particularly HATU and its analogues, are strongly recommended.

| Reagent | Class | Relative Speed | Epimerization Risk | Key Advantages & Considerations |

| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective. Risk of N-acylurea formation. Byproduct (DIU) is soluble.[8] |

| DIC/HOAt | Carbodiimide | Fast | Low | HOAt provides superior racemization suppression compared to HOBt.[9] |

| HBTU | Aminium/Uronium | Fast | Low-Moderate | A robust, general-purpose reagent. Less reactive than HATU, which can be a disadvantage for this specific coupling.[15] |

| HATU | Aminium/Uronium | Very Fast | Very Low | Considered the gold standard for difficult couplings.[18] The HOAt moiety accelerates coupling and suppresses racemization effectively.[15][17] |

| HCTU | Aminium/Uronium | Very Fast | Very Low | A more soluble and often more cost-effective analogue of HATU with comparable reactivity.[14] |

| COMU | Aminium/Uronium | Very Fast | Very Low | Based on OxymaPure, which is non-explosive. Offers reactivity comparable to HATU and has excellent solubility.[7] |

Experimental Protocols

The following protocols assume a standard manual Boc-SPPS workflow on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

General Resin Preparation and Deprotection

-

Resin Swelling: Swell the H-Pro-Resin (e.g., Pro-PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3 x 5 mL).

-

Boc Deprotection (if applicable): If starting with Boc-Pro-Resin, perform deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).[16]

-

Neutralization: Wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL). Neutralize the resulting TFA salt by treating the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).

-

Washing: Wash the resin extensively with DMF (5 x 5 mL) to remove all excess base.

Recommended Coupling Protocol: HATU Activation

This protocol is also suitable for HCTU and COMU.

-

Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-Phe-Pro-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.

-

Activation: Add DIEA (0.8 mmol, 8 eq) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the drained, neutralized resin from step 5.1.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.

-

Monitoring the Reaction: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a qualitative test to check for the presence of free secondary amines. The Chloranil Test or Isatin Test is required, as the standard Kaiser test is unreliable for proline's secondary amine.[21][22][23]

-

Positive Test (Incomplete Coupling): If the test is positive (blue color for Chloranil/Isatin), indicating free amines, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

Negative Test (Complete Coupling): If the test is negative, proceed to the washing step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all soluble byproducts and excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Capping (Optional)

If a small number of sites remain unreacted after a double coupling (as indicated by a weak positive color test), it is advisable to cap these unreacted amines to prevent the formation of deletion sequences.

-

Wash: Wash the resin after the final coupling attempt with DMF (3 x 5 mL).

-

Capping Solution: Prepare a solution of 10% Acetic Anhydride and 10% DIEA in DMF.

-

React: Add the capping solution to the resin and agitate for 30 minutes.

-

Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Troubleshooting

-

Problem: Persistently positive Chloranil/Isatin test after double coupling.

-

Cause: Severe peptide aggregation or incomplete deprotection in the previous step.

-

Solution: Consider swelling the resin in a "magic mixture" (e.g., DCM/DMF/NMP with 1% Triton X-100) to disrupt secondary structures. Ensure deprotection was complete before starting the coupling.

-

-

Problem: Significant epimerization detected in the final cleaved peptide by HPLC/MS.

-

Cause: Use of an inappropriate coupling reagent or excessive base/temperature.

-

Solution: Switch to a lower-racemization reagent like HATU or COMU. Use a weaker base like N-methylmorpholine (NMM) instead of DIEA, although this may slow the reaction rate. Ensure the reaction is performed at room temperature.

-

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.

- Benchchem.

- ChemicalBook.

- Wikipedia.

- Benchchem. An In-depth Technical Guide to Phosphonium Salt Coupling Reagents.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec Peptides. Coupling Reagents.

- Applied Poly-Peptide. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

- Wikipedia. Phosphonium coupling.

- ResearchG

- Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.

- ResearchGate.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

- Wikipedia. Peptide synthesis.

- Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.

- Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).

- PubMed.

- ResearchGate. (PDF)

- Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.

- Organic Letters. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis.

- Vrettos, E. I., et al. (2017).

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- ResearchGate.

- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- ResearchGate.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 127(43), 15923–15932.

- Aapptec Peptides. Carbodiimides and Additives.

- The Uronium/Guanidinium Peptide Coupling Reagents.

- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- International Journal of Peptide Research and Therapeutics. Methods and protocols of modern solid phase peptide synthesis.

- UCI Department of Chemistry.

- Mesa Labs. SPPS Tips For Success Handout.

- Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues.

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. mdpi.com [mdpi.com]

- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. people.uniurb.it [people.uniurb.it]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phosphonium coupling - Wikipedia [en.wikipedia.org]

- 13. file.globalso.com [file.globalso.com]

- 14. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. HATU - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 21. peptide.com [peptide.com]

- 22. peptide.com [peptide.com]

- 23. peptide.com [peptide.com]

Applications of Boc-Phe-Pro-OH in Drug Discovery: A Technical Guide for Researchers

Introduction: The Strategic Importance of the Boc-Phe-Pro-OH Dipeptide in Peptide-Based Drug Discovery

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, offering high specificity and potency with often lower toxicity compared to small molecules. The synthesis of these complex biomolecules relies on a meticulously controlled orchestration of chemical reactions, where protecting groups and specialized building blocks play a pivotal role. Among these, N-α-(tert-Butoxycarbonyl)-L-phenylalanyl-L-proline (Boc-Phe-Pro-OH) has emerged as a strategic dipeptide synthon for the construction of bioactive peptides and peptidomimetics.[1]

This technical guide provides an in-depth exploration of the applications of Boc-Phe-Pro-OH in drug discovery, moving beyond a simple recitation of facts to an integrated discussion of its chemical rationale, practical applications, and detailed experimental protocols. As a protected dipeptide, Boc-Phe-Pro-OH offers several advantages in peptide synthesis, including enhanced solubility in organic solvents and the ability to streamline the synthetic process by introducing two amino acid residues in a single coupling step.[1] This is particularly advantageous for minimizing side reactions and improving efficiency in the synthesis of complex peptide sequences.[1]

The core value of the Phe-Pro motif lies in its profound influence on the conformational properties of a peptide chain. The proline residue, with its unique cyclic side chain, introduces significant conformational constraints, often inducing β-turns, which are critical secondary structures for molecular recognition and biological activity.[2] The peptide bond preceding a proline residue can exist in both cis and trans conformations, a feature that dramatically influences the three-dimensional structure and, consequently, the function of the peptide.[3] The adjacent phenylalanine residue, with its bulky aromatic side chain, further contributes to the local conformation through hydrophobic and π-π stacking interactions, often playing a direct role in binding to biological targets.[4]

This guide will delve into the practical applications of Boc-Phe-Pro-OH, with a focus on its use in the synthesis of opioid receptor modulators, and provide detailed, field-proven protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

The Phe-Pro Motif: A Conformational Keystone in Bioactive Peptides

The strategic incorporation of the Phenylalanine-Proline (Phe-Pro) sequence is a recurring theme in the design of potent and selective peptide-based drugs. This is not a matter of chance but a deliberate exploitation of the unique structural properties conferred by this dipeptide unit.

Proline's Conformational Rigidity: The cyclic nature of proline's side chain restricts the phi (φ) dihedral angle of the peptide backbone, reducing the conformational flexibility of the peptide. This pre-organization can lower the entropic penalty upon binding to a receptor, leading to higher affinity. Furthermore, the X-Pro peptide bond (where X is any amino acid) has a significantly higher propensity to adopt the cis conformation compared to other peptide bonds.[3] This cis-trans isomerization acts as a molecular switch that can modulate the biological activity of a peptide.[3]

Phenylalanine's Role in Molecular Recognition: The aromatic side chain of phenylalanine is crucial for various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in the binding pocket of a target protein. These interactions are fundamental for the affinity and specificity of many peptide ligands.

The interplay between the conformational rigidity imposed by proline and the binding interactions provided by phenylalanine makes the Phe-Pro motif a powerful tool for medicinal chemists. For instance, in the context of opioid peptides like endomorphins and casomorphins, the Phe-Pro sequence is critical for their affinity and selectivity for opioid receptors.[5][6]

Application Spotlight: Synthesis of Opioid Peptides

A prominent application of Boc-Phe-Pro-OH lies in the synthesis of opioid peptides, a class of molecules that modulate pain and are of significant interest in the development of novel analgesics. The endogenous opioid peptides, endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) and β-casomorphin (Tyr-Pro-Phe-Pro-Gly), both feature the critical Tyr-Pro-Phe-Pro motif.[5][7] The synthesis of analogues of these peptides is a key strategy for developing drugs with improved pharmacokinetic properties and reduced side effects.

The use of Boc-Phe-Pro-OH in a convergent synthetic strategy allows for the efficient introduction of the Phe-Pro dipeptide unit, which is a cornerstone of the pharmacophore of these opioid peptides.

Experimental Protocols

The following section provides detailed protocols for the incorporation of Boc-Phe-Pro-OH in solid-phase peptide synthesis (SPPS), followed by purification and characterization of the resulting peptide. These protocols are designed to be self-validating, with in-process controls to ensure the success of each step.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe-Pro-OH

This protocol describes the manual synthesis of a model tetrapeptide, Tyr-Pro-Phe-Ala-NH₂, on a Rink Amide resin using Boc/Bzl protection strategy. The Kaiser test is used to monitor the completion of coupling reactions.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Boc-Ala-OH

-

Boc-Phe-Pro-OH

-

Boc-Tyr(Bzl)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Kaiser test kit

-

Solid-phase synthesis vessel

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection (for Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Boc-Ala-OH):

-

In a separate vial, dissolve Boc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.[8]

-

Wash the resin with DCM, isopropanol, and DMF.

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

-

Wash the resin with DMF.

-

-

Dipeptide Coupling (Boc-Phe-Pro-OH):

-

In a separate vial, dissolve Boc-Phe-Pro-OH (2.5 eq.), HOBt (2.5 eq.), and DIC (2.5 eq.) in DMF.

-

Add the activated dipeptide solution to the resin.

-

Agitate the mixture for 4-6 hours at room temperature. The longer coupling time is recommended due to the bulkier nature of the dipeptide.

-

Perform a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Repeat Boc Deprotection and Neutralization (Steps 4 & 5).

-

Third Amino Acid Coupling (Boc-Tyr(Bzl)-OH):

-

Couple Boc-Tyr(Bzl)-OH using the same procedure as in Step 3.

-

Wash the resin with DMF and DCM.

-

-

Final Boc Deprotection (Step 4).

-

Cleavage and Side-Chain Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Protocol 2: Purification of the Synthetic Peptide by RP-HPLC

Materials and Reagents:

-

Crude synthetic peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative C18 RP-HPLC column

Workflow Diagram:

Caption: Peptide Purification Workflow.

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of Solvent B if necessary to aid solubility.

-

HPLC Setup: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

-

Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 60 minutes).

-

Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 214 nm and 280 nm).

-

Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

-

Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Protocol 3: Characterization of the Purified Peptide

1. High-Performance Liquid Chromatography (HPLC):

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-95% B over 30 minutes).

-

Detection: UV at 214 nm and 280 nm.

-

Expected Result: A single major peak indicating high purity (>95%).

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% to 45% B over 30 minutes |

| Detection | UV at 214 nm |

| Expected Purity | >95% |

Table 1: Typical Analytical HPLC Conditions for a Phe-Pro containing peptide. [3]

2. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Result: A molecular ion peak corresponding to the calculated mass of the desired peptide. For Tyr-Pro-Phe-Ala-NH₂, the expected monoisotopic mass is approximately 495.26 Da.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated solvent such as DMSO-d₆ or H₂O/D₂O.

-

Experiments: 1D ¹H NMR and 2D experiments like COSY and TOCSY for resonance assignment.

-

Expected Features:

-

Characteristic aromatic signals for the Phenylalanine and Tyrosine residues.

-

Distinctive upfield signals for the Proline ring protons.

-

The presence of two sets of signals for some residues may indicate the presence of both cis and trans isomers of the Tyr-Pro peptide bond.[4]

-

Conclusion and Future Perspectives

Boc-Phe-Pro-OH is a valuable and versatile building block in the arsenal of the peptide chemist. Its ability to introduce a conformationally important dipeptide motif in a single step streamlines the synthesis of complex bioactive peptides. The inherent properties of the Phe-Pro sequence to induce specific secondary structures and participate in crucial binding interactions underscore its importance in the rational design of peptide-based therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize Boc-Phe-Pro-OH in their drug discovery endeavors. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic use of dipeptide synthons like Boc-Phe-Pro-OH will undoubtedly play an increasingly significant role in the development of next-generation peptide drugs.

References

- Matthies, H., Hartrodt, B., Neubert, K., Tenczer, T., & Stark, H. (1982). [Synthesis and enzymatic degradation of beta-casomorphin-5 (author's transl)]. Pharmazie, 37(9), 621-624.

-

ResearchGate. (n.d.). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... [Image]. Retrieved from [Link]

- Limapichat, W., Lester, H. A., & Dougherty, D. A. (2010). Chemical scale studies of the Phe-Pro conserved motif in the Cys loop of Cys loop receptors. The Journal of biological chemistry, 285(12), 8976–8984.

- Giordano, C., Sansone, A., Masi, A., Lucente, G., Punzi, P., Mollica, A., Pinnen, F., Feliciani, F., Cacciatore, I., Davis, P., Lai, J., Ma, S. W., Porreca, F., & Hruby, V. J. (2009). Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2. Bioorganic & medicinal chemistry, 17(15), 5456–5464.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Ríos, S., Godoy, V., Farrera-Sinfreu, J., Giralt, E., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 43–70.

- Kampa, M., Loukas, S., Hatzoglou, A., Martin, P., Martin, P. M., & Castanas, E. (1998). Identification of a novel opioid peptide (Tyr-Val-Pro-Phe-Pro) derived from human alpha S1 casein (alpha S1-casomorphin, and alpha S1-casomorphin amide). European journal of pharmacology, 355(2-3), 227–234.

- Balboni, G., Lazzari, P., Spiga, S., Salvadori, S., & Tomatis, R. (2000). Beta-casomorphins: substitution of phenylalanine with beta-homo phenylalanine increases the mu-type opioid receptor affinity. Bioorganic & medicinal chemistry letters, 10(11), 1185–1188.

- Janecka, A., Fichna, J., & Mirowski, M. (2000). Synthesis of stereoisomeric analogues of endomorphin-2, H-Tyr-Pro-Phe-Phe-NH(2), and examination of their opioid receptor binding activities and solution conformation.

- Perlikowska, R., Gach, K., Malfacini, L., Calo', G., & Janecka, A. (2015). Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. ACS medicinal chemistry letters, 6(7), 783–787.

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Kampa, M., Loukas, S., Hatzoglou, A., Martin, P., & Castanas, E. (1998). Identification of a novel opioid peptide (Tyr-Val-Pro-Phe-Pro) derived from human alpha S1 casein (alpha S1-casomorphin, and alpha S1-casomorphin amide). British journal of pharmacology, 125(5), 1075–1082.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. [Synthesis and enzymatic degradation of beta-casomorphin-5 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel opioid peptide (Tyr-Val-Pro-Phe-Pro) derived from human alpha S1 casein (alpha S1-casomorphin, and alpha S1-casomorphin amide) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage of Boc-Phe-Pro-OH from Resin

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cleavage of Boc-Phe-Pro-OH from its resin support. Here, we will delve into the common issues, their underlying causes, and provide robust, field-tested protocols to optimize your results.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc-Phe-Pro-OH sequence particularly challenging to cleave effectively?

A1: The primary challenge with any dipeptide sequence ending in proline on a resin is the high propensity for intramolecular cyclization to form a 2,5-diketopiperazine (DKP).[1][2][3] This side reaction is especially pronounced with the Phe-Pro sequence. The reaction occurs when the deprotected N-terminal amine of the Phenylalanine attacks the ester linkage connecting the Proline to the resin, cleaving the dipeptide from the support as an undesired cyclic product. This leads to a significant reduction in the yield of the desired linear dipeptide acid.[3][4] The rigid structure of proline facilitates the necessary cis-amide bond conformation, which brings the N-terminal amine into close proximity with the C-terminal ester, accelerating this unwanted cyclization.[1][3]

Q2: What is the standard cleavage cocktail for Boc-protected peptides on a Merrifield resin?

A2: For Boc-SPPS on standard supports like the Merrifield resin, strong acids are required for final cleavage. The most common and effective reagent is anhydrous Hydrogen Fluoride (HF).[5][6] A typical "high HF" cleavage mixture includes scavengers to trap reactive cations generated during the process. A common cocktail is HF:anisole (9:1, v/v).[6]

However, due to the extreme hazards associated with HF, many labs opt for alternative strong acids like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][7] A standard TFMSA protocol involves a mixture of TFMSA, trifluoroacetic acid (TFA), and scavengers like thioanisole or m-cresol.[5][7]

Q3: What are scavengers and why are they critical during cleavage?

A3: During acid-catalyzed cleavage, protective groups (like the Boc group) and the resin linker generate highly reactive electrophiles, primarily carbocations (e.g., the tert-butyl cation).[8] These cations can re-attach to the peptide or modify nucleophilic amino acid side chains, such as Tryptophan, Methionine, and Tyrosine.[8][9] Scavengers are nucleophilic reagents added to the cleavage cocktail to "scavenge" or trap these reactive species before they can cause side reactions.[8] Common scavengers include:

-

Thioanisole or Dimethyl Sulfide (DMS): To protect Methionine and Tryptophan.[6]

-

Anisole or m-Cresol: To protect Tyrosine.[6]

-

Triisopropylsilane (TIS): A very effective carbocation scavenger.[9][10]

-

1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cysteine.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the cleavage of Boc-Phe-Pro-OH.

Problem 1: My final product is almost exclusively the cyclic dipeptide (Diketopiperazine), with very low yield of the linear Boc-Phe-Pro-OH.

-

Probable Cause: This is the classic and most common issue with dipeptides linked to a resin via an ester bond, especially when Proline is the C-terminal residue.[2][3][4] The issue arises after the N-terminal Boc group of Phenylalanine is removed. The resulting free amine readily attacks the resin ester linkage, leading to cyclization and cleavage from the resin.[1][3] This reaction is often faster than the intended final cleavage by strong acid if not managed properly.

-

Recommended Solution & Protocol:

-

Minimize time between deprotection and cleavage: Do not store the deprotected dipeptide-resin (H-Phe-Pro-Resin) for extended periods. Proceed to the final cleavage step as soon as possible after the final Boc deprotection.

-

Use a robust cleavage protocol: Employ a strong acid cleavage method that rapidly cleaves the ester bond before significant cyclization can occur. The "low-high" HF method is particularly effective.[5]

-

Low HF Step: First, treat the resin with a milder HF mixture (e.g., HF/DMS/p-cresol, 25:65:10) at 0°C for 2 hours. This removes many side-chain protecting groups under conditions that are less prone to side reactions.[5]

-

High HF Step: After removing the "low HF" reagents under vacuum, perform a standard "high HF" cleavage (e.g., 90% HF) for 30-60 minutes to cleave the peptide from the resin.

-

-

Problem 2: The cleavage reaction seems incomplete, and I have low recovery of any peptide material.

-

Probable Cause: Incomplete cleavage can result from several factors:

-

Insufficient Acid Strength/Time: The cleavage cocktail may not be strong enough, or the reaction time may be too short, especially for sterically hindered linkages or robust resins like the Merrifield resin.

-

Poor Resin Swelling: If the resin is not properly swollen, the acid cannot efficiently access all the ester linkage sites within the polymer matrix.

-

Moisture Contamination: Water can dilute the strong acid (especially HF), reducing its effectiveness.

-

-

Recommended Solution & Protocol:

-

Ensure Proper Resin Preparation: Before cleavage, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to swell it, then dry it completely under a high vacuum for at least 4 hours.[11]

-

Optimize Cleavage Conditions: If using TFMSA or TMSOTf, ensure the reagents are fresh and anhydrous. For Merrifield resins, a reaction time of 60-90 minutes at room temperature is typical for HBr/TFA, while TMSOTf cleavage is often run for 1-2 hours at 0°C.[5] If initial attempts fail, consider extending the reaction time by 30-60 minutes.

-

Perform a Test Cleavage: Before committing the entire batch, take a small amount of resin (~10-20 mg) and perform the cleavage. Analyze the filtrate by HPLC to confirm the presence of the desired product and optimize conditions if necessary.

-

Problem 3: My HPLC analysis shows the correct mass for my product, but the purity is low due to several side peaks.

-

Probable Cause: The presence of multiple impurity peaks, even with the correct mass for the main product, often points to side reactions caused by inadequate scavenging during cleavage.[8] The tert-butyl cation generated from the Boc group can alkylate the phenyl ring of Phenylalanine.

-

Recommended Solution & Protocol: The solution is to use an optimized cleavage cocktail with a robust scavenger mixture.

-

TMSOTf Cleavage Protocol with Scavengers:

-

Place 1g of dried peptidyl-resin in a round-bottom flask and cool to 0°C.[5]

-

Prepare the cleavage cocktail fresh by combining TFA (7.0 mL), TMSOTf (1.8 mL), and a scavenger like m-cresol (1.2 mL) or thioanisole.[5] For a Phe-containing peptide, a combination can be beneficial.

-

Add the chilled cocktail to the resin and stir at 0°C for 1-2 hours.[5]

-

Filter the resin and wash it twice with fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold methyl tert-butyl ether.[7][11]

-

Wash the precipitated peptide several times with cold ether to remove scavengers and their byproducts.[11]

-

-

Data and Workflow Visualizations

Table 1: Troubleshooting Summary for Boc-Phe-Pro-OH Cleavage

| Problem Identified | Probable Cause(s) | Recommended Action |

| Dominant DKP Formation | Intramolecular cyclization of H-Phe-Pro-Resin. | Proceed immediately to cleavage after final Boc deprotection. Use a rapid and strong cleavage protocol (e.g., Low-High HF). |

| Incomplete Cleavage | Insufficient acid strength/time; Poor resin swelling; Moisture. | Ensure resin is fully dry. Use fresh, anhydrous reagents. Increase reaction time. |

| Low Purity (Side Peaks) | Inadequate scavenging of tert-butyl cations. | Use a robust scavenger cocktail (e.g., TFA/TMSOTf/m-cresol or thioanisole). |

Diagram 1: Mechanism of Diketopiperazine (DKP) Formation

This diagram illustrates the intramolecular cyclization mechanism that leads to the undesired DKP side product, cleaving the dipeptide from the resin.

Caption: Mechanism of Diketopiperazine (DKP) formation.

Diagram 2: Troubleshooting Workflow for Cleavage Optimization

This workflow provides a logical decision-making process for addressing common cleavage issues.

Caption: Troubleshooting workflow for cleavage optimization.

References

-

Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. PMC - PubMed Central. [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Advanced Functional Materials. [Link]

-

Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. PMC - NIH. [Link]

-

Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec Peptides. [Link]

-

Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

-

Cleaving peptides from Merrifield resin; TFMSA cleavage. Anaspec. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. [Link]

-

Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. [Link]

-

General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]

-

Boc deprotection and Wang resin cleavage simultaneously, possible? ResearchGate. [Link]

- Process for the synthesis of a peptide having a trp residue.

-

Bypassing the requirement for aminoacyl-tRNA by a cyclodipeptide synthase enzyme. Royal Society of Chemistry. [Link]

-

Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ResearchGate. [Link]

-

Cyclization Reaction Catalyzed by Cyclodipeptide Synthases Relies on a Conserved Tyrosine Residue. PMC. [Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH. [Link]

-

The tRNA-Dependent Biosynthesis of Modified Cyclic Dipeptides. PMC - PubMed Central. [Link]

-

Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]

-

Mechanistic Insights into Cyclodipeptide Formation by Cyclodipeptide Synthases: A Preliminary Exploration on Pathways and Catalytic Residues. ChemRxiv. [Link]

Sources

- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. polypeptide.com [polypeptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to Coupling Reagents: Optimizing the Synthesis of Boc-Phe-Pro-OH with HATU and HBTU

For researchers navigating the complexities of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true for challenging couplings, such as the formation of the dipeptide Boc-Phe-Pro-OH. This sequence presents a dual steric challenge: the bulky phenyl group of Phenylalanine and the secondary amine of Proline, which is known for its slower reaction kinetics.

This guide provides an in-depth, objective comparison of two of the most prevalent aminium-based coupling reagents, HATU and HBTU. We will delve into their mechanisms of action, present comparative performance data for sterically hindered couplings, and offer detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for optimal outcomes.

The Challenge: Steric Hindrance in Boc-Phe-Pro-OH Coupling

The formation of the amide bond between Boc-L-Phenylalanine and L-Proline is a classic example of a sterically demanding reaction. The secondary amine of the proline ring is inherently less nucleophilic than a primary amine, and the bulky side chain of phenylalanine can further impede the approach of the activated carboxyl group. These factors can lead to sluggish reactions, incomplete conversions, and an increased risk of side reactions, most notably racemization of the activated amino acid.[1] The selection of a highly efficient coupling reagent is therefore paramount to overcoming these hurdles.

Mechanistic Differences: The Basis of Performance Variation

The fundamental difference in the performance of HATU and HBTU lies in the active ester intermediate they form with the carboxylic acid.[2][3] This intermediate is the key species that undergoes nucleophilic attack by the amine to form the peptide bond.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes a standard 1-hydroxybenzotriazole (HOBt) moiety. Upon reaction with a carboxylic acid in the presence of a base, it forms an OBt-active ester.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The key distinction is the nitrogen atom at the 7-position of the triazole ring, which acts as an electron-withdrawing group.[2][4]

This seemingly minor structural change has a significant electronic consequence. The electron-withdrawing nature of the pyridine nitrogen in HOAt makes the resulting OAt-ester a better leaving group than the OBt-ester.[4] This enhanced reactivity translates to faster and more complete acylation, a critical advantage when dealing with sterically hindered and less nucleophilic amines like proline.[2][4]

Performance Comparison: Experimental Insights

While direct, peer-reviewed comparative data for the specific Boc-Phe-Pro-OH coupling is not extensively published, a consistent trend emerges from studies on other "difficult" or sterically hindered couplings.[3][5] Experimental evidence strongly supports the use of HATU as the more efficient and reliable coupling reagent in these challenging scenarios.[2]

Here, we present a summary of expected performance indicators for the coupling of Boc-Phe-Pro-OH, based on well-documented data for similar sterically demanding reactions.

| Parameter | HATU | HBTU | Rationale & References |

| Coupling Efficiency/Yield | Very High (>95%) | Good to High (>85%) | The higher reactivity of the OAt-ester formed by HATU leads to more complete reactions and higher yields, especially with hindered amino acids. |

| Reaction Time | Faster (30-60 min) | Slower (1-4 hours) | The enhanced reactivity of the HATU-derived active ester translates to significantly shorter reaction times.[3] |

| Crude Product Purity | Higher | Lower | Faster and more complete reactions with HATU typically result in fewer deletion sequences and other side products, leading to higher crude purity.[2] |

| Risk of Racemization | Lower | Higher | HATU is known to be superior in suppressing racemization, a critical factor for maintaining the stereochemical integrity of the phenylalanine residue.[3][6] |

| Performance in Hindered Couplings | Excellent | Good | The consensus in the field points to the superior performance of HATU in sterically demanding situations.[4] |

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

The following are detailed, representative protocols for the solution-phase coupling of Boc-Phe-Pro-OH, comparing the use of HATU and HBTU. These protocols are designed to be self-validating by including a monitoring step to ensure reaction completion.

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve L-Proline (1.0 equivalent) in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) and stir for 5 minutes. In a separate vessel, dissolve Boc-L-Phenylalanine (1.0 equivalent) and HATU (1.0 equivalent) in DMF.

-

Activation: Add the Boc-Phe-OH/HATU solution to the Proline/DIPEA solution.

-

Coupling Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: After 30 minutes, withdraw a small aliquot of the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. The reaction is typically complete within 30-60 minutes.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve L-Proline (1.0 equivalent) in DMF. Add DIPEA (2.2 equivalents) and stir for 5 minutes. In a separate vessel, dissolve Boc-L-Phenylalanine (1.0 equivalent) and HBTU (1.0 equivalent) in DMF.

-

Activation: Add the Boc-Phe-OH/HBTU solution to the Proline/DIPEA solution.

-

Coupling Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: After 1 hour, withdraw a small aliquot of the reaction mixture and analyze by TLC or LC-MS. The reaction may require 1-4 hours for completion. If the reaction is incomplete after 2 hours, an additional portion of activated Boc-Phe-OH (0.2 equivalents) may be added.

-

Work-up: Follow the same work-up procedure as described in Protocol 1.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Conclusion and Recommendations

For routine peptide couplings involving non-hindered amino acids, both HATU and HBTU are highly effective reagents. However, for challenging sequences such as Boc-Phe-Pro-OH, where steric hindrance and the risk of racemization are significant concerns, the experimental and mechanistic evidence strongly favors the use of HATU .

Choose HATU when:

-

Synthesizing sterically hindered sequences.

-

Coupling to N-methylated amino acids or secondary amines like proline.

-

Minimizing racemization is of utmost importance.

-

Rapid synthesis protocols are desired.

HBTU may be a suitable, more economical choice for:

-

Routine, non-hindered peptide couplings.

-

Instances where longer reaction times are acceptable.

By understanding the mechanistic underpinnings and leveraging the appropriate coupling reagent, researchers can significantly enhance the efficiency, purity, and overall success of their peptide synthesis endeavors, particularly when faced with the inherent challenges of sterically demanding couplings.

References

- Current time information in Kanpur, IN. (n.d.). Google.

-

Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. Retrieved from [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

Efficient Entropy‐Driven Inhibition of Dipeptidyl Peptidase III by Hydroxyethylene Transition‐State Peptidomimetics. (2021). PubMed Central. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

An efficient green synthesis of proline-based cyclic dipeptides under water-mediated catalyst-free conditions. (2025). ResearchGate. Retrieved from [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central. Retrieved from [Link]

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Retrieved from [Link]

-

Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (n.d.). MDPI. Retrieved from [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. Retrieved from [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Scholars Research Library - Der Pharma Chemica. Retrieved from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Green Chemistry. (2017). RSC Publishing. Retrieved from [Link]

-

How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.